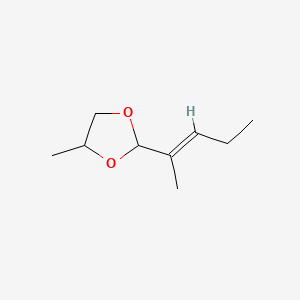
4-Methyl-2-(1-methyl-1-butenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-メチル-2-(1-メチル-1-ブテニル)-1,3-ジオキソランは、分子式がC8H14O2である有機化合物です。これはジオキソラン類に属し、アルデヒドまたはケトンとジオールとの反応から生じる環状アセタールです。この化合物は、ジオキソラン環にメチル基と1-メチル-1-ブテニル基が置換された独特の構造が特徴です。
製造方法
合成経路と反応条件
4-メチル-2-(1-メチル-1-ブテニル)-1,3-ジオキソランの合成は、通常、適切なアルデヒドまたはケトンとジオールを酸性条件下で反応させることから始まります。一般的な方法の1つは、4-メチル-2-ペンテン-1,5-ジオールとホルムアルデヒドの酸触媒による環化です。この反応は、p-トルエンスルホン酸または硫酸などの酸触媒の存在下で行われ、ジオキソラン環の形成を促進します。
工業生産方法
工業的には、4-メチル-2-(1-メチル-1-ブテニル)-1,3-ジオキソランの生産は、連続フロー反応器を用いて規模拡大することができます。これらの反応器は、温度、圧力、反応物の濃度などの反応条件を正確に制御することができ、最終製品の高収率と純度を保証します。イオン交換樹脂などの固体酸触媒を使用すると、プロセスの効率をさらに高めることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-methyl-1-butenyl)-1,3-dioxolane typically involves the reaction of an appropriate aldehyde or ketone with a diol under acidic conditions. One common method is the acid-catalyzed cyclization of 4-methyl-2-pentene-1,5-diol with formaldehyde. The reaction is carried out in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid, which facilitates the formation of the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the process.
化学反応の分析
反応の種類
4-メチル-2-(1-メチル-1-ブテニル)-1,3-ジオキソランは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されて、対応するカルボン酸またはケトンを生成します。
還元: 還元反応により、ジオキソラン環をジオールなどの還元形に変換することができます。
置換: メチル基とブテニル基は、さまざまな求核剤と置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: ハロゲン化物、アミン、チオールなどの求核剤は、塩基性または酸性条件下で使用して置換を行うことができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生成する可能性があり、還元はジオールを生成する可能性があります。
科学的研究の応用
4-メチル-2-(1-メチル-1-ブテニル)-1,3-ジオキソランは、科学研究においてさまざまな用途があります。
化学: これは、特に複雑な分子やポリマーの調製において、有機合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素触媒反応や代謝経路の研究に使用することができます。
産業: この化合物は、香料や香料などの特殊化学品の製造に使用されます。
作用機序
4-メチル-2-(1-メチル-1-ブテニル)-1,3-ジオキソランの作用機序は、さまざまな分子標的や経路との相互作用を伴います。生物系では、この化合物は酵素の基質として作用し、反応性中間体の生成につながることがあります。これらの中間体は、さらに生化学反応に関与し、細胞プロセスや代謝経路に影響を与えます。
類似化合物の比較
類似化合物
4-メチル-1,3-ジオキソラン: 1-メチル-1-ブテニル基を持たないため、より単純な構造です。
2-(1-メチル-1-ブテニル)-1,3-ジオキソラン: 構造は似ていますが、ジオキソラン環にメチル基がありません。
1,3-ジオキソラン: 置換基を持たない、最も単純な形のジオキソランです。
独自性
4-メチル-2-(1-メチル-1-ブテニル)-1,3-ジオキソランは、その独自の置換パターンにより、独特の化学的および物理的特性を持っています。この独自性は、特に有機合成や工業プロセスにおいて、さまざまな用途で価値のあるものになっています。
類似化合物との比較
Similar Compounds
4-Methyl-1,3-dioxolane: Lacks the 1-methyl-1-butenyl group, making it less complex.
2-(1-Methyl-1-butenyl)-1,3-dioxolane: Similar structure but without the methyl group on the dioxolane ring.
1,3-Dioxolane: The simplest form of dioxolane, without any substituents.
Uniqueness
4-Methyl-2-(1-methyl-1-butenyl)-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.
生物活性
4-Methyl-2-(1-methyl-1-butenyl)-1,3-dioxolane is a compound belonging to the dioxolane class, which has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. The compound can be synthesized through methods involving dioxolane formation from aldehydes and ketones combined with suitable alcohols or via cyclization reactions involving diols and carbonyl compounds. Specific protocols often utilize catalysts to enhance yield and selectivity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating various dioxolane derivatives, it was found that this compound demonstrated potent antibacterial and antifungal properties against several pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
The antimicrobial mechanism of this compound is believed to involve disruption of microbial cell membranes and interference with metabolic pathways. Studies have shown that the compound can inhibit essential enzymes in bacterial metabolism, leading to cell death.
Study on Antibacterial Activity
A study published in ResearchGate evaluated the antibacterial activity of various dioxolanes. Among them, this compound was highlighted for its ability to inhibit E. coli and S. aureus, with researchers noting its potential as a lead compound for antibiotic development .
Evaluation Against Fungal Strains
Another investigation focused on the antifungal properties of the compound against common fungal pathogens. The study reported significant activity against Candida species, with researchers suggesting that its efficacy could be due to its structural features that facilitate interaction with fungal cell membranes .
特性
CAS番号 |
71348-47-5 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
4-methyl-2-[(E)-pent-2-en-2-yl]-1,3-dioxolane |
InChI |
InChI=1S/C9H16O2/c1-4-5-7(2)9-10-6-8(3)11-9/h5,8-9H,4,6H2,1-3H3/b7-5+ |
InChIキー |
UAGVSTISKXJXEM-FNORWQNLSA-N |
異性体SMILES |
CC/C=C(\C)/C1OCC(O1)C |
正規SMILES |
CCC=C(C)C1OCC(O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















